Unii-nch0QD81ZR

Description

UNII-NCH0QD81ZR is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts. For instance, according to Chemical Papers guidelines, newly synthesized compounds require comprehensive structural validation via methods such as NMR spectroscopy (including fully assigned $^{1}\text{H}$ and $^{13}\text{C}$ spectra), high-resolution mass spectrometry (HRMS), and elemental analysis . Additionally, purity verification and stereochemical assignments (if applicable) must be documented using techniques like X-ray crystallography or polarimetry .

Properties

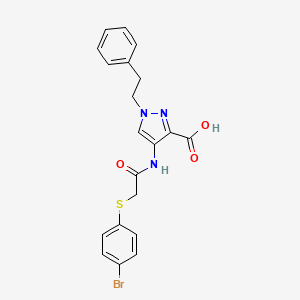

IUPAC Name |

4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLJEHIUGYTTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021497-97-1 | |

| Record name | KR-33493 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021497971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KR-33493 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCH0QD81ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KR-33493 involves several steps, starting with the preparation of the core structure. The key steps include:

Formation of the pyrazole ring: This is achieved through the reaction of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

Introduction of the bromophenylthio group: This step involves the nucleophilic substitution reaction where a bromophenylthio group is introduced to the pyrazole ring.

Acetylation and amidation: The final steps involve acetylation and amidation reactions to introduce the acetamido and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of KR-33493 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

KR-33493 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of KR-33493 with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

KR-33493 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of Fas-mediated cell death and apoptosis.

Biology: Employed in cellular and molecular biology to investigate the role of FAF1 in cell signaling pathways.

Medicine: Potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptotic pathways

Mechanism of Action

KR-33493 exerts its effects by inhibiting the activity of Fas-associated factor 1 (FAF1). This inhibition prevents the formation of the death-inducing signaling complex (DISC), thereby blocking the downstream signaling pathways that lead to apoptosis. The molecular targets include the Fas receptor and associated signaling proteins, which are crucial for the initiation of the apoptotic process .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of UNII-NCH0QD81ZR with structurally or functionally analogous compounds would involve the following parameters, as mandated by international journal guidelines:

Table 1: Key Comparison Parameters

Research Findings and Challenges

Structural Differentiation: Compounds with similar molecular formulas but distinct stereochemistry (e.g., enantiomers or diastereomers) require advanced NMR techniques (e.g., NOESY, COSY) or X-ray crystallography to resolve ambiguities . For example, a compound with the same empirical formula as this compound but differing in stereochemistry might exhibit divergent biological activity, necessitating rigorous stereochemical validation .

Purity Standards: Journals like Organic Letters mandate that known compounds synthesized via novel methods must include comparative purity data (e.g., GC/MS retention times) against literature values . Discrepancies in melting points (e.g., ±5°C deviations) between this compound and its analogs could indicate impurities or polymorphic forms .

Spectral Reproducibility: Minor variations in NMR chemical shifts (e.g., ±0.01 ppm for $^{1}\text{H}$) between batches of this compound and its analogs may arise from solvent effects or instrumentation differences, requiring explicit documentation .

Case Study: Data Presentation Standards

- Russian Chemical Bulletin requires tabulating deviations from literature data for known compounds (e.g., "m.p. 68°C; cf. Ref. 5: m.p. 97°C") .

- Chemical Research in Chinese Universities emphasizes omitting non-essential structural formulas in abstracts but mandates full spectral data in supporting information .

Methodological Considerations for Comparative Studies

Multi-Technique Validation : Combining HRMS with $^{19}\text{F}$/$^{31}\text{P}$ NMR is critical for compounds containing heteroatoms, as highlighted in Chemical Papers guidelines .

Reproducibility Metrics : Reaction yield variances (>5%) between this compound and analogs must be statistically analyzed and justified (e.g., solvent purity, catalyst aging) .

Ethical Reporting: Journals like Irish Chemical News stress transparency in methodological limitations (e.g., unoptimized reaction conditions) to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.